Cas no 1004550-11-1 (6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
![6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1004550-11-1x500.png)
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide
- BQVFOOCPSXEDHI-UHFFFAOYSA-N
- N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide
- 6-ethenyl-N-ethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide
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- インチ: 1S/C12H13N3O/c1-3-9-5-6-11-14-7-10(15(11)8-9)12(16)13-4-2/h3,5-8H,1,4H2,2H3,(H,13,16)
- InChIKey: BQVFOOCPSXEDHI-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=C2C=CC(C=C)=CN12)NCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 46.4
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330451-1g |
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide |
1004550-11-1 | 95%+ | 1g |
$1525 | 2023-02-03 |
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamideに関する追加情報
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1): A Comprehensive Overview
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its pharmacological properties and therapeutic applications.
The chemical structure of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide is composed of an imidazo[1,2-a]pyridine core, an ethenyl group, and an N-ethyl substituent on the carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the ethenyl group and the N-ethyl substituent further modulates the compound's physicochemical properties and biological activities.
Recent studies have highlighted the potential of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide as a promising lead compound for the development of new therapeutic agents. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have led to further exploration of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide as a potential anticancer agent.
The neuroprotective effects of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide have also been a focus of recent research. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective properties are attributed to the compound's ability to modulate oxidative stress responses and inhibit microglial activation.
Beyond its biological activities, the physicochemical properties of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide are also important considerations for its development as a therapeutic agent. The compound exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, it has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.
To further advance the development of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide, ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific targets. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to the compound's biological activities. These efforts aim to develop more potent analogs with improved therapeutic profiles.
In conclusion, 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research. Continued investigation into its mechanisms of action and optimization through SAR studies will likely lead to the discovery of novel therapeutic agents with significant clinical impact.
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